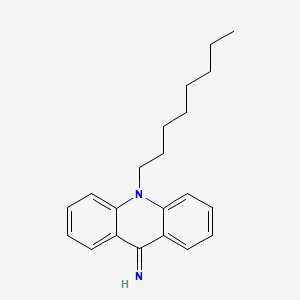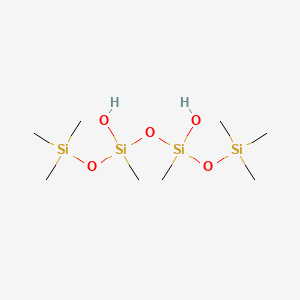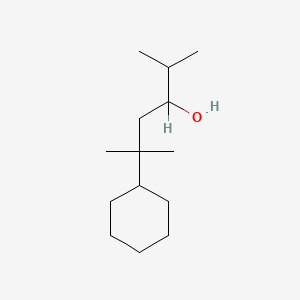
alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexane ring substituted with isopropyl and dimethyl groups, making it a tertiary alcohol. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the isopropyl group onto the cyclohexane ring.
Another method involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) is reacted with a suitable cyclohexanone derivative. This reaction forms the tertiary alcohol through nucleophilic addition.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes, Secondary alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Mécanisme D'action
The mechanism of action of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol involves its interaction with specific molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors. The compound’s structure allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol can be compared with other similar compounds such as:
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanol: Similar structure but differs in the position of the hydroxyl group.
Beta-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Variation in the position of the isopropyl group.
Gamma-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Different substitution pattern on the cyclohexane ring.
These compounds share similar chemical properties but exhibit unique reactivity and applications due to their structural differences.
Propriétés
Numéro CAS |
94138-66-6 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
5-cyclohexyl-2,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C14H28O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h11-13,15H,5-10H2,1-4H3 |
Clé InChI |
BHHSAAAGWSTDGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(C)(C)C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




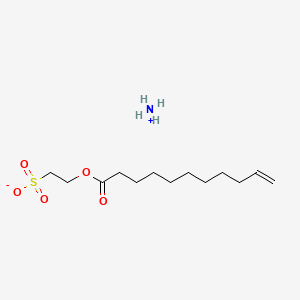
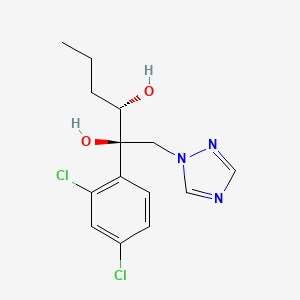

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
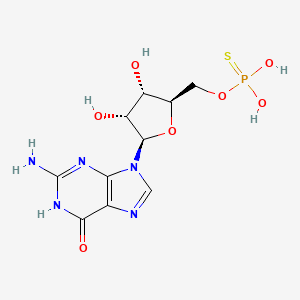
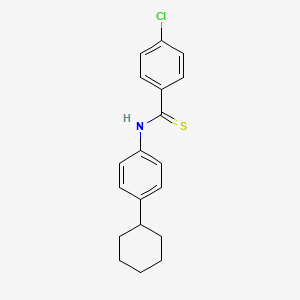
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
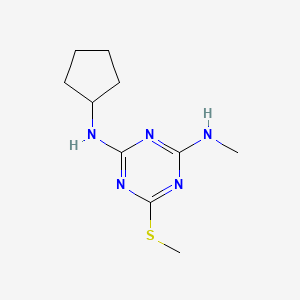
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
